



# Application of Sinefungin in Histone Methylation Assays

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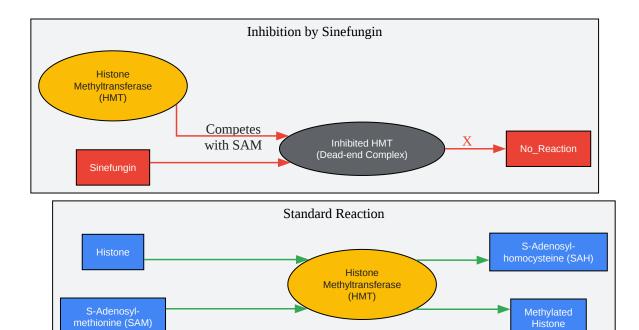
#### Introduction

Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), acts as a potent pan-inhibitor of SAM-dependent methyltransferases.[1][2] Structurally, it resembles SAM but contains an amine group instead of a methylated sulfonium group, allowing it to competitively inhibit the binding of SAM to methyltransferases, thereby blocking the transfer of methyl groups to substrates like histones.[2][3] This broad-spectrum inhibitory activity makes Sinefungin a valuable tool for researchers in epigenetics to study the roles of histone methylation in various biological processes, including gene expression, DNA repair, and chromatin remodeling.[4][5] [6] These application notes provide detailed protocols for using Sinefungin in both in vitro and cell-based histone methylation assays.

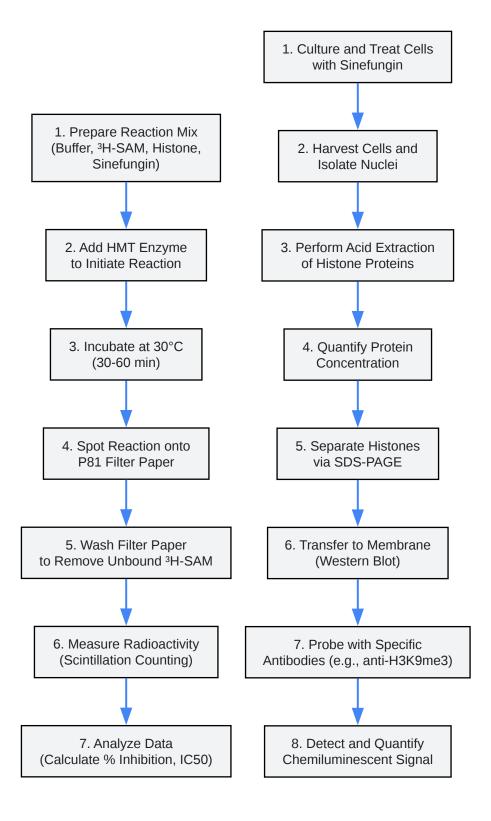
### **Mechanism of Action**

Histone methyltransferases (HMTs) catalyze the transfer of a methyl group from the cofactor SAM to lysine or arginine residues on histone proteins. This process results in the formation of S-adenosyl-L-homocysteine (SAH) and a methylated histone. **Sinefungin**, as a structural analog of SAM, binds to the SAM-binding pocket of HMTs, forming a dead-end complex and preventing the methylation reaction.[4]

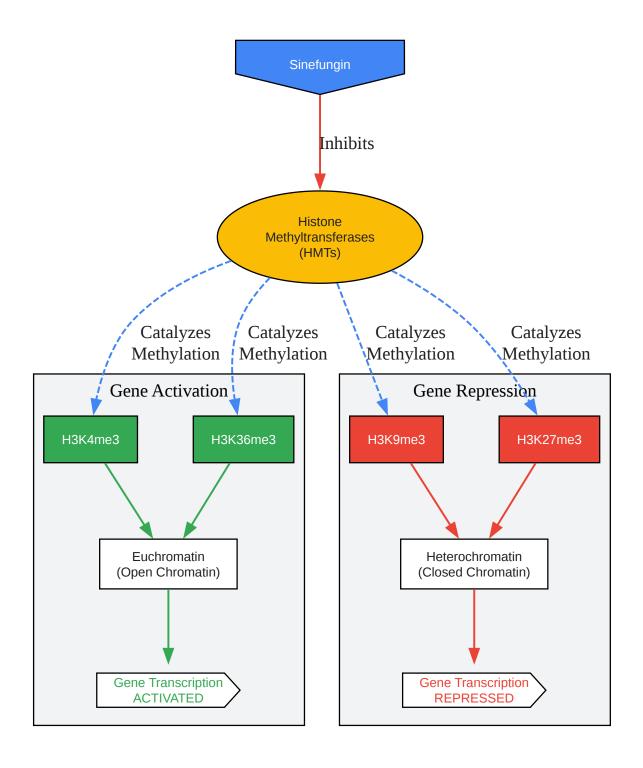












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